molecular formula C13H17NO2 B11722809 4-Benzylpiperidine-4-carboxylic acid

4-Benzylpiperidine-4-carboxylic acid

Cat. No.: B11722809
M. Wt: 219.28 g/mol
InChI Key: JRXWHKZHPSGMAX-UHFFFAOYSA-N
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Description

4-Benzylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted at the 4-position with a benzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylpiperidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 4-Benzylpiperidine-4-carboxylic acid involves its interaction with monoamine neurotransmitters. It acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin . Additionally, it functions as a monoamine oxidase inhibitor (MAOI) with a preference for MAO-A . These interactions influence neurotransmitter levels in the brain, potentially affecting mood and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzylpiperidine-4-carboxylic acid is unique due to the presence of both the benzyl group and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. Its dual role as a monoamine releasing agent and MAOI sets it apart from other similar compounds.

Properties

IUPAC Name

4-benzylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12(16)13(6-8-14-9-7-13)10-11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXWHKZHPSGMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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